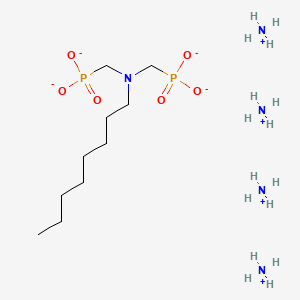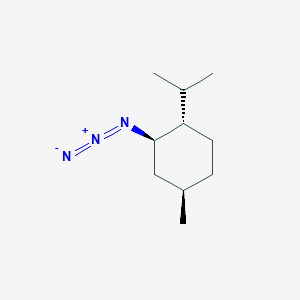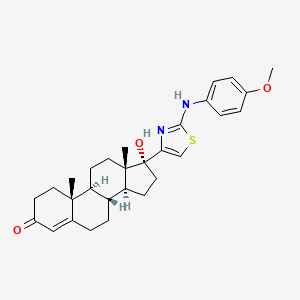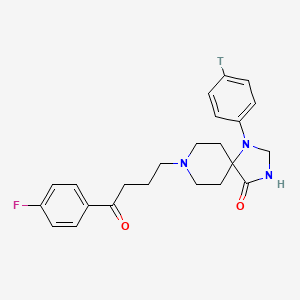
Acetyl acetate;palladium(2+);triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl acetate;palladium(2+);triphenylphosphanium is a complex compound that combines the properties of acetyl acetate, palladium(2+), and triphenylphosphanium. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis and industrial applications.
Métodos De Preparación
The preparation of acetyl acetate;palladium(2+);triphenylphosphanium typically involves the reaction of palladium acetate with triphenylphosphine in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete dissolution and interaction of the reactants. Industrial production methods may involve the use of polymer-supported triphenylphosphine-palladium acetate complexes, which can be reused multiple times without significant loss of activity .
Análisis De Reacciones Químicas
Acetyl acetate;palladium(2+);triphenylphosphanium undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the palladium center coordinates with different ligands, leading to the formation of new products.
Oxidation: Although less common, the compound can also be involved in oxidation reactions under specific conditions.
Common reagents used in these reactions include molecular sieves, potassium formate, and various reducing agents. The major products formed from these reactions are typically amines, which are valuable intermediates in the synthesis of pharmaceuticals, textiles, and other industrial products .
Aplicaciones Científicas De Investigación
Acetyl acetate;palladium(2+);triphenylphosphanium has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound’s catalytic properties are leveraged in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of acetyl acetate;palladium(2+);triphenylphosphanium involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The triphenylphosphanium ligand stabilizes the palladium center, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by lowering the activation energy of the reaction, thereby increasing the reaction rate .
Comparación Con Compuestos Similares
Acetyl acetate;palladium(2+);triphenylphosphanium can be compared with other palladium-based catalysts, such as:
Bis(triphenylphosphine)palladium(II) diacetate: Similar in structure but with different ligands, leading to variations in catalytic activity and selectivity.
Palladium(II) acetate: Lacks the triphenylphosphanium ligand, resulting in different catalytic properties and applications.
Palladium(II) chloride: Another common palladium catalyst with distinct reactivity and uses.
The uniqueness of this compound lies in its combination of ligands, which provides a balance of stability and reactivity, making it suitable for a wide range of catalytic applications .
Propiedades
Fórmula molecular |
C40H36O3P2Pd+2 |
|---|---|
Peso molecular |
733.1 g/mol |
Nombre IUPAC |
acetyl acetate;palladium(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H4O3.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(5)7-4(2)6;/h2*1-15H;1-2H2;/q;;-2;+2/p+2 |
Clave InChI |
CAWANQNFQVRVIQ-UHFFFAOYSA-P |
SMILES canónico |
[CH2-]C(=O)OC(=O)[CH2-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


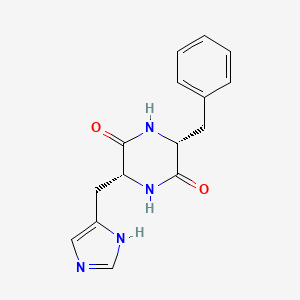
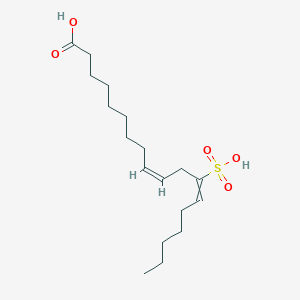
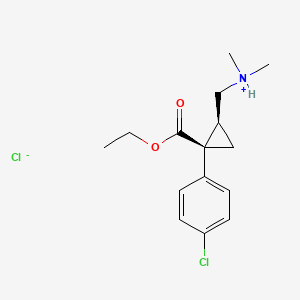

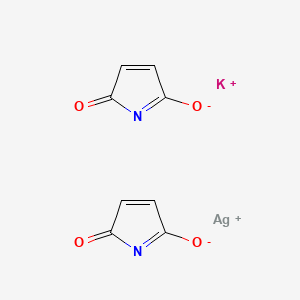
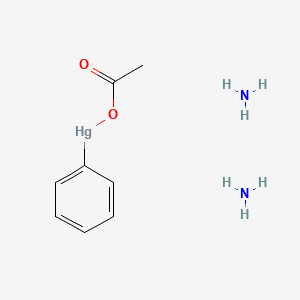
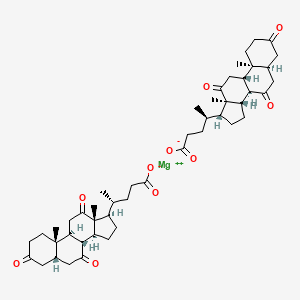
![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
